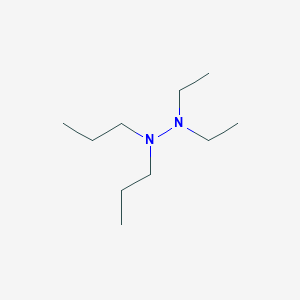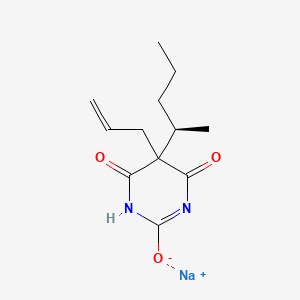
Hexane, 4-ethyl-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane, 4-ethyl-2,2-dimethyl- is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is also known by its systematic name, 4-ethyl-2,2-dimethylhexane. It is a colorless liquid at room temperature and is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexane, 4-ethyl-2,2-dimethyl- can be synthesized through various organic synthesis methods. One common method involves the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert solvent such as hexane or toluene, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of hexane, 4-ethyl-2,2-dimethyl- often involves the catalytic hydrogenation of corresponding alkenes. This process is carried out in large reactors where the alkene is exposed to hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Hexane, 4-ethyl-2,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: It can be reduced to form simpler alkanes.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
Hexane, 4-ethyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in gas chromatography.
Biology: It is used in the extraction of lipids and other non-polar compounds from biological samples.
Medicine: It is studied for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of hexane, 4-ethyl-2,2-dimethyl- primarily involves its interaction with non-polar molecules. Due to its hydrophobic nature, it can dissolve non-polar substances and facilitate their transport across hydrophobic environments. This property makes it useful in various applications, including solvent extraction and drug delivery.
Comparación Con Compuestos Similares
Hexane: A straight-chain alkane with the formula C6H14.
2,2-Dimethylhexane: A branched alkane with the formula C8H18.
4-Ethyl-2,2-dimethylpentane: A similar branched alkane with a slightly different structure.
Comparison: Hexane, 4-ethyl-2,2-dimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to straight-chain alkanes like hexane, it has a lower boiling point and different reactivity due to the presence of branches. Its specific structure also makes it more suitable for certain applications, such as solvent extraction and chromatography, where its unique properties can be advantageous.
Propiedades
Número CAS |
52896-99-8 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
4-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(7-2)8-10(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
QHLDBFLIDFTHQI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
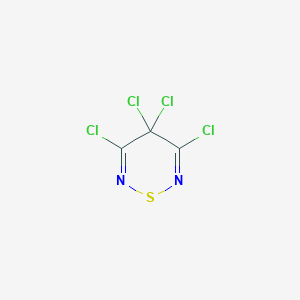
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
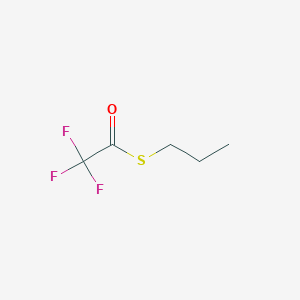
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
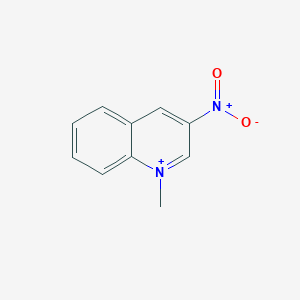
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)


